molecular formula C16H20ClN3O4S B8114578 Resminostat hydrochloride

Resminostat hydrochloride

Cat. No.: B8114578
M. Wt: 385.9 g/mol
InChI Key: BVXPKDRKHXARHY-UHFFFAOYSA-N
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Description

Chemical and Pharmacological Profile of Resminostat Hydrochloride

Structural Characterization and Physicochemical Properties

Molecular Formula and Stereochemical Configuration

This compound (C₁₆H₂₀ClN₃O₄S) is the hydrochloride salt of resminostat, a hydroxamic acid-derived HDAC inhibitor. The parent compound, resminostat (C₁₆H₁₉N₃O₄S), has a molecular weight of 349.4 g/mol, while the hydrochloride form increases the weight to 385.9 g/mol due to the addition of a chlorine atom and hydrogen chloride. The stereochemistry features an (E)-configured α,β-unsaturated enamide moiety critical for HDAC binding. The 2D structure includes a pyrrole ring sulfonylated at the N1 position, linked to a dimethylaminomethylbenzene group, and terminated by a hydroxamic acid functional group.

Solubility and Stability Profiles

This compound exhibits enhanced aqueous solubility compared to the free base, a common rationale for hydrochloride salt formation. While the free base is soluble in dimethyl sulfoxide (DMSO; 70 mg/mL, 200.34 mM) and ethanol, it is insoluble in water. The hydrochloride salt improves bioavailability for oral administration, with stability maintained under standard storage conditions (below -20°C). Accelerated stability studies indicate no significant degradation in acidic media (pH 1–3), supporting its use in gastrointestinal delivery.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₂₀ClN₃O₄S
Molecular Weight 385.9 g/mol
Solubility (DMSO) >10 mM
Solubility (Water) Moderate (hydrochloride form)
Melting Point Not reported -
Salt Formation Rationale: Hydrochloride vs. Free Base

The hydrochloride salt form addresses the free base’s limitations in pharmacokinetics. Protonation of the dimethylamino group enhances water solubility by approximately 20-fold, facilitating intestinal absorption. This modification also improves stability against oxidative degradation, as evidenced by comparative high-performance liquid chromatography (HPLC) analyses showing 99.04% purity for the hydrochloride form. Additionally, the salt form reduces gastric irritation, a common issue with free hydroxamic acids.

Pharmacological Mechanisms and HDAC Inhibition

This compound targets class I (HDAC1, HDAC2, HDAC3, HDAC8), class IIb (HDAC6, HDAC10), and class IV (HDAC11) isoforms, with half-maximal inhibitory concentrations (IC₅₀) ranging from 43 to 72 nM. The drug induces histone H3 and H4 hyperacetylation, reactivating tumor suppressor genes such as p21 (CDKN1A), which promotes cell cycle arrest at G₀/G₁. Non-histone effects include α-tubulin hyperacetylation, disrupting microtubule dynamics and inhibiting metastasis.

Table 2: HDAC Isoform Selectivity of this compound

HDAC Class Target Isoforms IC₅₀ (nM) Biological Effect
I HDAC1, HDAC3 43–58 Chromatin remodeling, p21 upregulation
IIb HDAC6 72 α-Tubulin hyperacetylation
IV HDAC11 68 Immune modulation

Clinical Efficacy and Trial Data

The RESMAIN trial (NCT02953301), a phase II study, demonstrated this compound’s efficacy as maintenance therapy in advanced CTCL. Patients receiving resminostat achieved a median progression-free survival (PFS) of 8.3 months versus 4.2 months for placebo (hazard ratio: 0.623; p=0.015). The drug also extended median time to next treatment (TTNT) to 8.8 months, compared to 4.2 months for placebo (p=0.002). These outcomes correlate with resminostat’s dual mechanism: epigenetic modulation and immunogenic cell death via tumor-associated antigen presentation.

In hepatocellular carcinoma (HCC), resminostat counteracts platelet-mediated invasion by blocking EMT (epithelial-mesenchymal transition). When combined with sorafenib, it reduced metastasis in vitro by 62% compared to sorafenib alone.

Properties

IUPAC Name

3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPKDRKHXARHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solution-Phase Synthesis via Hydroxylamine Reagents

In solution-phase methods, hydroxylamine hydrochloride (11 ) is frequently employed under basic conditions to convert ester or acyl chloride intermediates into hydroxamic acids. For resminostat, the propenamide ester precursor (37 ) undergoes reaction with hydroxylamine hydrochloride in methanol containing sodium methoxide (25% w/v), yielding the hydroxamic acid after neutralization. Typical conditions involve:

ParameterValueSource
SolventMethanol
BaseSodium methoxide (25%)
Temperature0°C to 60°C
Reaction Time4–12 hours
Yield52–92%

Catalytic potassium cyanide (KCN) enhances reaction efficiency by forming transient acyl cyanide intermediates, particularly for sterically hindered esters. For instance, HPOB (55 ), a structurally analogous HDAC6 inhibitor, was synthesized in high yield using KCN (5 mol%) and aqueous hydroxylamine, suggesting applicability to resminostat’s propenamide backbone.

Mixed Anhydride Activation for Carboxylic Acid Precursors

When starting from carboxylic acids, activation via mixed anhydrides is preferred. The carboxylic acid (120 ) is treated with ethyl chloroformate to form a reactive anhydride, which subsequently reacts with O-(tert-butyldimethylsilyl)hydroxylamine (13 ) to yield the protected hydroxamate. Deprotection with cesium fluoride (CsF) or trifluoroacetic acid (TFA) furnishes the free hydroxamic acid. This method, used for trichostatin A (121 ), achieves yields >90% and is adaptable to resminostat’s synthesis.

Solid-Phase Synthesis for Scalable Production

Solid-phase synthesis offers advantages in purification and scalability, particularly for complex hydroxamates. Resminostat’s pyrrole-sulfonamide moiety can be assembled on a 2-chlorotrityl chloride (CTC) resin (30 ) functionalized with N-Fmoc-hydroxylamine (32 ). Key steps include:

  • Resin Functionalization : CTC resin is coupled with Fmoc-NHOH under N,N’-diisopropylethylamine (DIPEA) in dichloromethane.

  • Fmoc Deprotection : Treatment with 20% piperidine/N-methyl-2-pyrrolidone (NMP) yields free hydroxylamine-bound resin.

  • Acylation : The propenoyl chloride intermediate is coupled to the resin-bound hydroxylamine using N,N’-diisopropylcarbodiimide (DIPC).

  • Cleavage : Trifluoroacetic acid (TFA)/triethylsilane (TES) liberates the hydroxamic acid, which is precipitated as the hydrochloride salt.

This method, validated for benzothiophene hydroxamic acids (95 ), achieves >95% purity and is ideal for resminostat’s multi-step synthesis.

Optimization Strategies for Yield and Purity

Catalytic KCN and Microwave Assistance

The addition of KCN (1–5 mol%) accelerates hydroxamic acid formation by generating acyl cyanide intermediates, reducing reaction times from hours to minutes. Microwave irradiation further enhances efficiency, as demonstrated for quinazolin-4-one hydroxamates (57 ), which achieved 85% yield in 15 minutes at 100°C. Adapting these conditions to resminostat’s synthesis could improve throughput.

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility of hydrophobic intermediates. For example, ferulic acid-derived hydroxamates were synthesized in DMF using H₂NOK (potassium hydroxyamide) with 70% yield. However, methanol remains preferred for resminostat due to its compatibility with hydroxylamine hydrochloride.

Analytical Validation and Characterization

This compound is characterized by:

  • UV/Vis Spectroscopy : λₘₐₓ at 220 nm and 270 nm.

  • HPLC Purity : ≥95% as per reverse-phase chromatography.

  • Mass Spectrometry : Molecular ion peak at m/z 385.9 (C₁₆H₁₉N₃O₄S·HCl).

Stability studies indicate a shelf life ≥4 years at -20°C, with aqueous solutions stable for ≤24 hours .

Chemical Reactions Analysis

Resminostat hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Resminostat hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Resminostat Hydrochloride vs. Mocetinostat (MGCD0103)

Mocetinostat, a benzamide-class HDAC inhibitor, primarily targets HDAC1, HDAC2, HDAC3, and HDAC11 .

Key Differences:
Parameter This compound Mocetinostat (MGCD0103)
Primary HDAC Targets HDAC1, HDAC3, HDAC6 HDAC1, HDAC2, HDAC3, HDAC11
HDAC6 IC50 71.8 nM Not reported
Molecular Weight 385.87 g/mol 378.4 g/mol
Development Phase Phase 2 Phase 1/2 (discontinued)
Structural Class Hydroxamate derivative Benzamide derivative

This compound vs. Emixustat Hydrochloride

Emixustat hydrochloride (CAS No. 1141934-97-5) is a non-HDAC inhibitor targeting retinal diseases by modulating the visual cycle enzyme RPE63. Unlike Resminostat, it lacks epigenetic activity and is unrelated to oncology applications .

Key Differences:
Parameter This compound Emixustat Hydrochloride
Primary Target HDAC1/3/6 RPE65 (visual cycle enzyme)
Therapeutic Area Oncology Ophthalmology
Mechanism HDAC inhibition Retinoid isomerase inhibition

This compound vs. Vorinostat (SAHA)

Vorinostat broadly inhibits Class I/II HDACs (e.g., HDAC1–3, 6, 8) with less selectivity than Resminostat. Resminostat’s narrower target profile may reduce off-target effects .

Research and Clinical Implications

In contrast, Mocetinostat’s broader HDAC inhibition may contribute to dose-limiting toxicities, as observed in discontinued trials .

Biological Activity

Resminostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant compound in cancer therapy. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Resminostat operates primarily by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting these enzymes, resminostat promotes the acetylation of histones and non-histone proteins, thereby altering gene expression patterns that are crucial for tumor growth and survival.

  • HDAC Inhibition Profile : Resminostat selectively inhibits class I, IIb, and IV HDACs, with notable activity against HDAC6. The IC50 values for HDAC1, 3, and 6 are approximately 42.5 nM, 50.1 nM, and 71.8 nM respectively .
  • Induction of Apoptosis : In various cancer cell lines, including human myeloma cells (e.g., OPM-2, RPMI-8226), resminostat has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins such as Bim and Bax while downregulating anti-apoptotic factors like Bcl-xL .

Biological Activity in Cancer Models

Resminostat exhibits significant biological activity across various cancer types. Below are key findings from preclinical and clinical studies:

Preclinical Studies

  • Cell Line Studies : In U266 myeloma cells, resminostat at concentrations as low as 5 µM induced histone H4 acetylation. At 10 µM, it completely suppressed cell growth and induced apoptosis .
  • Xenograft Models : In vivo studies demonstrated that resminostat effectively inhibited tumor growth in xenograft models of human cancers. It showed synergistic effects when combined with other therapies like irinotecan and sorafenib .

Clinical Trials

  • Phase I Study : A study involving 27 patients with biliary tract or pancreatic cancer assessed the safety and efficacy of resminostat in combination with S-1. The most common adverse events included thrombocytopenia and anorexia. The disease control rate was reported at 81.3% .
  • Phase II Trials : Resminostat has been evaluated in multiple phase II trials for conditions such as hepatocellular carcinoma (HCC) and cutaneous T-cell lymphoma (CTCL). In the SHELTER study for HCC, it demonstrated a favorable safety profile with manageable side effects .

Safety Profile

Resminostat has been generally well tolerated across clinical studies:

  • Adverse Events : Common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and thrombocytopenia. Most adverse events were mild to moderate and reversible .
  • Clinical Tolerability : In a first-in-human trial, resminostat was administered at doses ranging from 100 mg to 800 mg with a recommended phase II dose established at 600 mg daily for five days every two weeks .

Case Studies

Several case studies have highlighted the efficacy of resminostat in specific patient populations:

  • Mycosis Fungoides : A study focused on advanced mycosis fungoides patients indicated that resminostat could delay disease progression effectively .
  • Combination Therapies : Research combining resminostat with oncolytic viruses showed enhanced tumor cell killing in pancreatic cancer models, suggesting potential for innovative combination therapies .

Summary of Findings

Study TypeCancer TypeKey FindingsSafety Profile
PreclinicalMyelomaInduced apoptosis; suppressed cell growthN/A
Phase IBiliary/Pancreatic CancerDisease control rate of 81.3%Thrombocytopenia, anorexia
Phase IIHepatocellular CarcinomaFavorable safety; manageable side effectsMild to moderate adverse events
Case StudyMycosis FungoidesDelayed disease progressionN/A
Combination TherapyPancreatic CancerEnhanced efficacy with oncolytic virusN/A

Q & A

Q. What is the mechanism of action of Resminostat hydrochloride in targeting histone deacetylases (HDACs), and how do its IC50 values inform experimental design?

this compound is a pan-HDAC inhibitor with selectivity for HDAC1 (IC50 = 42.5 nM), HDAC3 (IC50 = 50.1 nM), and HDAC6 (IC50 = 71.8 nM), while showing weaker activity against HDAC8 (IC50 = 877 nM) . These IC50 values guide dose selection in in vitro assays (e.g., 10–100 nM for HDAC1/3/6 inhibition) and highlight the need for isoform-specific controls in experiments. Researchers should validate inhibition using fluorometric HDAC activity assays with purified enzymes or cell lysates, ensuring comparability across studies by referencing standardized protocols .

Q. How should researchers optimize in vitro assays to assess HDAC inhibition by this compound?

  • Assay Design : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in cell-free systems or histone extraction from treated cell lines (e.g., HepG2 for liver cancer models). Include positive controls like trichostatin A (broad-spectrum HDAC inhibitor) .
  • Dose Optimization : Perform dose-response curves (1–1000 nM) to confirm IC50 values. For cell viability assays, combine Resminostat with apoptosis markers (e.g., Annexin V) to distinguish cytotoxic vs. cytostatic effects .
  • Data Normalization : Normalize results to vehicle-treated controls and account for baseline HDAC activity using isoform-specific inhibitors (e.g., RGFP966 for HDAC3) .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

this compound should be stored at –20°C in airtight, light-protected containers. Reconstituted solutions (e.g., in DMSO) are stable for ≤1 month at –20°C. Handling requires PPE (gloves, lab coat, safety goggles) due to potential carcinogenicity risks. Waste disposal must comply with institutional guidelines for hazardous chemicals .

Advanced Research Questions

Q. How to design preclinical in vivo studies evaluating this compound’s efficacy in solid tumors?

  • Model Selection : Use xenograft models (e.g., HCT-116 for colorectal cancer) or patient-derived xenografts (PDXs) for translational relevance. For liver cancer, consider diethylnitrosamine (DEN)-induced HCC models .
  • Dosing Regimen : Administer intraperitoneally (5–50 mg/kg/day) based on pharmacokinetic data from Phase I trials. Monitor toxicity via body weight loss and hematological parameters .
  • Endpoint Analysis : Combine tumor volume measurements with HDAC activity assays in excised tissues. Validate target engagement via immunohistochemistry for acetylated histone H3 .

Q. How to resolve contradictory data on HDAC isoform selectivity across experimental models?

Contradictions may arise from assay variability (e.g., cell-free vs. cellular systems) or off-target effects. To address this:

  • Cross-Validation : Compare results across multiple assays (e.g., enzymatic activity, Western blot for acetylated substrates).
  • Isoform-Specific Knockdown : Use siRNA/shRNA to silence individual HDACs and assess residual Resminostat activity .
  • Meta-Analysis : Pool data from published studies (e.g., IC50 values for HDAC1/3/6) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. What methodological considerations apply when combining this compound with other anticancer agents?

  • Synergy Screening : Use combinatorial index (CI) calculations (Chou-Talalay method) in in vitro dose-matrix assays. Prioritize agents with non-overlapping mechanisms (e.g., Resminostat + Sorafenib in HCC) .
  • Pharmacodynamic Markers : Monitor dual targets (e.g., HDAC inhibition + kinase suppression) via multiplex assays.
  • Toxicity Management : Stagger dosing schedules to mitigate overlapping toxicities (e.g., myelosuppression with chemotherapeutics) .

Methodological Resources

  • HDAC Activity Assays : Detailed protocols in .
  • Preclinical Models : Guidelines for DEN-induced HCC in .
  • Data Analysis : Statistical frameworks for meta-analysis in .

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